Ácido 4,6-dihidroxi-benceno-1,3-disulfónico

Descripción general

Descripción

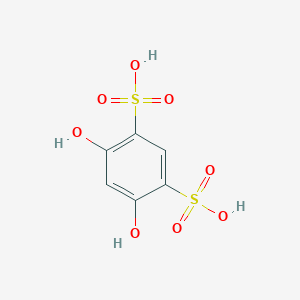

4,6-Dihydroxybenzene-1,3-disulfonic acid is an organic compound with the molecular formula C6H6O8S2. It is a sulfonic acid derivative of benzene, characterized by the presence of two hydroxyl groups and two sulfonic acid groups attached to the benzene ring. This compound is known for its antioxidant properties and is structurally similar to some active ingredients found in over-the-counter drugs for bowel diseases .

Aplicaciones Científicas De Investigación

4,6-Dihydroxybenzene-1,3-disulfonic acid has a wide range of applications in scientific research:

Chemistry: Used as a colorimetric reagent for the detection of metals such as iron, manganese, titanium, and molybdenum.

Industry: Utilized in the production of dyes and pigments due to its ability to form stable complexes with metals.

Mecanismo De Acción

Target of Action

4,6-Dihydroxybenzene-1,3-disulfonic Acid, also known as DHDMBS, is primarily used in the field of electrochemistry . It serves as a positive side electrolyte material for aqueous organic redox flow batteries .

Mode of Action

DHDMBS interacts with its targets through redox reactions . It has a standard reduction potential, a rate constant of the redox reaction, and a diffusion coefficient that are ideally suited for use in redox flow batteries .

Biochemical Pathways

It’s known that dhdmbs overcomes the major issue of michael reaction with water faced with 4,5-dihydroxybenzene-1,3-disulfonic acid (bqds) and similar unsubstituted benzoquinones .

Pharmacokinetics

It’s known that dhdmbs demonstrates chemical stability to repeated electrochemical cycling .

Result of Action

The primary result of DHDMBS’s action is its resistance to the Michael reaction with water, which is a common issue with similar compounds . This makes it a promising candidate for the positive side material for an all-organic aqueous redox flow battery in acidic media .

Action Environment

The action of DHDMBS is influenced by environmental factors such as the pH of the solution and the presence of other compounds . For instance, the presence of water can trigger the Michael reaction in similar compounds, but DHDMBS is resistant to this reaction .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dihydroxybenzene-1,3-disulfonic acid typically involves the sulfonation of hydroquinone or catechol derivatives. The reaction is carried out using sulfuric acid or oleum as the sulfonating agent under controlled temperature conditions to ensure the selective introduction of sulfonic acid groups at the desired positions on the benzene ring.

Industrial Production Methods: In industrial settings, the production of 4,6-dihydroxybenzene-1,3-disulfonic acid may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The process includes the purification of the product through crystallization or recrystallization techniques to achieve high purity levels required for various applications.

Types of Reactions:

Oxidation: 4,6-Dihydroxybenzene-1,3-disulfonic acid can undergo oxidation reactions, where the hydroxyl groups are oxidized to form quinones.

Reduction: The compound can be reduced to form hydroquinone derivatives.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, where the sulfonic acid groups can be replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like chlorosulfonic acid or sulfur trioxide can be used for sulfonation reactions.

Major Products:

Oxidation: Formation of benzoquinone derivatives.

Reduction: Formation of hydroquinone derivatives.

Substitution: Formation of various substituted benzene derivatives depending on the reagents used.

Comparación Con Compuestos Similares

4,5-Dihydroxybenzene-1,3-disulfonic acid:

3,5-Disulfopyrocatechol: Another similar compound with sulfonic acid groups at different positions on the benzene ring.

Uniqueness: 4,6-Dihydroxybenzene-1,3-disulfonic acid is unique due to its specific arrangement of hydroxyl and sulfonic acid groups, which confer distinct chemical properties and reactivity. Its ability to act as a superoxide anion scavenger and its anti-inflammatory properties make it particularly valuable in biological and medical research.

Actividad Biológica

4,6-Dihydroxybenzene-1,3-disulfonic acid (DHDMBS) is an organic compound recognized for its diverse biological activities, particularly in the realms of antioxidant properties and anti-inflammatory effects. This article delves into its biochemical mechanisms, applications in research and medicine, and summarizes relevant studies that highlight its significance.

- Molecular Formula : C₆H₆O₈S₂

- Molecular Weight : 270.24 g/mol

- CAS Number : 17724-11-7

DHDMBS is a sulfonic acid derivative of benzene characterized by two hydroxyl groups and two sulfonic acid groups. Its structural uniqueness contributes to its distinct chemical properties and reactivity compared to similar compounds.

DHDMBS exhibits several mechanisms through which it exerts its biological effects:

- Antioxidant Activity : DHDMBS acts as a superoxide anion scavenger, effectively neutralizing reactive oxygen species (ROS) that can lead to oxidative stress and cellular damage. This property is crucial in biological processes where ROS play a detrimental role.

- Anti-inflammatory Effects : The compound reduces the production of prostaglandin E2, a key mediator in inflammatory responses, making it valuable for studying inflammation-related conditions .

- Electrochemical Stability : DHDMBS demonstrates chemical stability during repeated electrochemical cycling, which is advantageous for applications in electrochemistry and energy storage systems .

Research Applications

DHDMBS has been utilized in various scientific fields:

- Chemistry : It serves as a colorimetric reagent for detecting metals such as iron and manganese.

- Biology : Its role as a superoxide scavenger aids researchers in understanding the implications of ROS in cellular processes.

- Medicine : Due to its anti-inflammatory properties, DHDMBS is explored for potential therapeutic applications in conditions characterized by inflammation.

Case Studies

- Cardioprotective Effects : A study demonstrated that DHDMBS (administered as Tiron) reduced infarct size in myocardial ischemia/reperfusion injury models. It improved cellular viability and decreased oxidative stress markers such as caspase-3 activity .

- Cell Differentiation and Apoptosis : In HL-60 leukemia cells, low concentrations of Tiron induced differentiation, while higher concentrations led to apoptotic cell death. This dual effect highlights the compound's potential in cancer research .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of DHDMBS compared to related compounds:

| Compound | Antioxidant Activity | Anti-inflammatory Properties | Other Notable Effects |

|---|---|---|---|

| 4,6-Dihydroxybenzene-1,3-disulfonic Acid (DHDMBS) | Yes | Yes | Superoxide scavenging |

| 4,5-Dihydroxybenzene-1,3-disulfonic Acid (Tiron) | Yes | Moderate | Induces cell differentiation |

| 3,5-Disulfopyrocatechol | Moderate | Limited | Chelation of metal ions |

Propiedades

IUPAC Name |

4,6-dihydroxybenzene-1,3-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O8S2/c7-3-1-4(8)6(16(12,13)14)2-5(3)15(9,10)11/h1-2,7-8H,(H,9,10,11)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWXVJYKCCPSYRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)S(=O)(=O)O)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60433335 | |

| Record name | 4,6-dihydroxybenzene-1,3-disulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17724-11-7 | |

| Record name | 4,6-dihydroxybenzene-1,3-disulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.